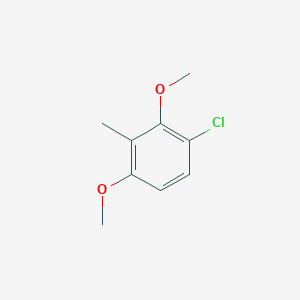

1-Chloro-2,4-dimethoxy-3-methylbenzene

Description

Properties

CAS No. |

105103-98-8 |

|---|---|

Molecular Formula |

C9H11ClO2 |

Molecular Weight |

186.63 g/mol |

IUPAC Name |

1-chloro-2,4-dimethoxy-3-methylbenzene |

InChI |

InChI=1S/C9H11ClO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,1-3H3 |

InChI Key |

HEDBIFMCQDNLML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1OC)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,4-dimethoxy-3-methylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under controlled temperature conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-dimethoxy-3-methylbenzene undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and alkylation, due to the electron-donating effects of the methoxy groups.

Common Reagents and Conditions:

Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4).

Alkylation: Alkyl halides (R-Cl) in the presence of aluminum chloride (AlCl3).

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products:

Nitration: 1-Chloro-2,4-dimethoxy-3-methyl-5-nitrobenzene.

Sulfonation: 1-Chloro-2,4-dimethoxy-3-methyl-5-sulfonic acid.

Oxidation: 1-Chloro-2,4-dimethoxy-3-carboxybenzene.

Reduction: 2,4-Dimethoxy-3-methylbenzene.

Scientific Research Applications

1-Chloro-2,4-dimethoxy-3-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-2,4-dimethoxy-3-methylbenzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. For example, derivatives of this compound have been shown to disrupt fungal cell membranes, leading to cell death through apoptosis . The molecular targets and pathways involved may include reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Comparison with Similar Compounds

1-Chloro-2,4-dinitrobenzene (C₆H₃ClN₂O₄)

- Structure : Chlorine at position 1, nitro groups at positions 2 and 3.

- Key Properties :

- Oral LD₅₀ (rat): 1070 mg/kg .

- Environmental impact: Highly toxic to aquatic life .

- Applications :

- Contrast with Target Compound: Nitro groups (-NO₂) are strong electron-withdrawing groups, enhancing electrophilicity compared to the electron-donating methoxy (-OCH₃) groups in 1-chloro-2,4-dimethoxy-3-methylbenzene. This difference significantly alters reactivity in substitution reactions.

1-Chloro-2,4-dimethoxy-5-nitrobenzene (C₇H₆ClNO₄)

- Structure : Chlorine at position 1, methoxy groups at positions 2 and 4, nitro group at position 4.

- Key Properties: Limited data available, but the nitro group at position 5 introduces additional steric and electronic effects compared to the methyl group in the target compound .

- Contrast with Target Compound :

- The nitro group increases molecular polarity and reactivity toward nucleophilic attack, whereas the methyl group in the target compound may reduce solubility and enhance steric hindrance.

4-Chloro-1,2-dimethylbenzene (4-Chloro-o-xylene, C₈H₉Cl)

- Structure : Chlorine at position 4, methyl groups at positions 1 and 2.

- Key Properties :

- Contrast with Target Compound: Methyl groups are weaker electron donors than methoxy groups, leading to reduced activation of the aromatic ring for electrophilic substitution. The absence of methoxy groups also simplifies the steric profile.

Fluorinated Analogs (e.g., 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene)

- Structure : Chlorine, fluorine, methoxy, and trifluoromethyl substituents.

- Key Properties :

- Contrast with Target Compound :

- Fluorine substituents increase resistance to oxidative degradation compared to methoxy or methyl groups, making fluorinated analogs more persistent in environmental or biological systems.

Research Implications

- Synthetic Utility : The methoxy and methyl groups in this compound may favor regioselective reactions in synthesis, contrasting with the nitro-dominated reactivity of 1-chloro-2,4-dinitrobenzene.

- Biological Relevance : Unlike 1-chloro-2,4-dinitrobenzene (a GST substrate), the target compound’s lower electrophilicity may limit enzyme interactions, suggesting niche applications in medicinal chemistry .

Biological Activity

1-Chloro-2,4-dimethoxy-3-methylbenzene, also known as 1-chloro-3-methyl-2,4-dimethoxybenzene or C9H11ClO2 , is an aromatic compound with potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data from various studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClO2 |

| Molecular Weight | 188.64 g/mol |

| CAS Number | 7051-13-0 |

| IUPAC Name | This compound |

| Structure | Chemical Structure |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.

- The compound demonstrated effective inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 60 |

Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated in a model of induced inflammation. In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

Case Study: Inhibition of Cytokine Production

In a controlled experiment, macrophages were treated with varying concentrations of the compound. The results indicated:

- A dose-dependent reduction in TNF-α levels.

- Significant inhibition at concentrations above 20 µg/mL.

Table 2: Cytokine Inhibition by this compound

| Concentration (µg/mL) | TNF-α Inhibition (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 75 |

Cytotoxicity

The cytotoxic effects of the compound were assessed using various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition.

Table 3: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 12 |

The biological activity of this compound is believed to involve:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes that mediate inflammatory responses.

- Modulation of Signaling Pathways : It potentially affects MAPK and NF-kB signaling pathways, leading to reduced inflammation and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.